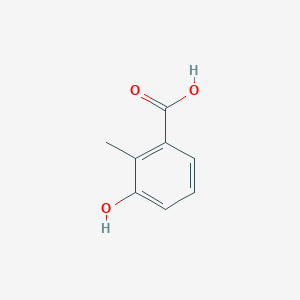

Ácido 3-hidroxi-2-metilbenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives involves various methods, including reactions starting from salicylic acid or other precursors. For instance, a study describes the synthesis of a light stabilizer, 3,3′-Methylene-bis[6-hydroxybenzoic acid], from salicylic acid and formaldehyde, using phosphoric acid as a catalyst, achieving a yield of over 89.4% and a purity of 97.6% (Gao Jian-rong, 2013).

Molecular Structure Analysis

Molecular structure analysis of hydroxybenzoic acids and their derivatives often employs techniques such as infrared spectroscopy, 1H NMR, and X-ray crystallography. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid was elucidated, revealing details about its molecular configuration and interactions (Wang, Nong, Li, Jing-ping, Pu, Yan-ling, 2007).

Chemical Reactions and Properties

Hydroxybenzoic acids participate in various chemical reactions, forming different products depending on the conditions. A mechanism for the formation of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave was suggested, delineating the possible steps involved in the degradation of one of the naphthalene rings to yield the benzenoid product (R. Sangaiah, G. Rao, 2013).

Physical Properties Analysis

The physical properties of hydroxybenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and stability of these compounds can be significantly influenced by the presence of functional groups and substitutions on the benzene ring.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other chemical species, and potential for forming polymers or complexes, are essential for understanding the behavior of hydroxybenzoic acid derivatives in different environments. Studies on metal complexes of cyclic hydroxamates, for example, reveal insights into the coordination behavior and stability of such compounds (Ahmed Alagha, L. Parthasarathi, Declan Gaynor, H. Müller‐Bunz, Z. Starikova, E. Farkas, E. O'Brien, M. Gil, K. Nolan, 2011).

Aplicaciones Científicas De Investigación

Síntesis orgánica

Ácido 3-hidroxi-2-metilbenzoico: es un compuesto valioso en la síntesis orgánica. Sirve como precursor para la síntesis de diversas moléculas complejas. Por ejemplo, se puede utilizar para crear compuestos de benzamida, que han mostrado potencial en actividades antioxidantes y antibacterianas . Estas benzamidas se sintetizan a partir de derivados del this compound y se han probado su eficacia contra diferentes bacterias, mostrando la versatilidad del compuesto en la creación de moléculas biológicamente activas.

Investigación farmacéutica

En la investigación farmacéutica, This compound juega un papel crucial en el desarrollo de nuevos medicamentos. Se utiliza en la síntesis de derivados de benzamida, que se exploran por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias, analgésicas y antimicrobianas . Esto destaca la importancia del compuesto en el descubrimiento y el diseño de nuevos medicamentos.

Catalizador en síntesis asimétrica

Este compuesto también se utiliza como catalizador en la síntesis asimétrica. Está involucrado en la catálisis de oxazaborolidina Corey-Bakshi-Shibata (CBS), que es un método utilizado para la reducción asimétrica de cetonas proquirales . Esta aplicación es significativa en la producción de sustancias enantioméricamente puras, que son esenciales para crear medicamentos con actividades específicas deseadas.

Química analítica

En la química analítica, This compound se utiliza como estándar interno durante la cuantificación de diversas sustancias. Por ejemplo, se ha empleado en el análisis de cromatografía líquida de alta resolución (HPLC) para la cuantificación simultánea del ácido acetilsalicílico y su metabolito ácido salicílico en plasma humano . Esto demuestra la utilidad del compuesto para garantizar la precisión y la confiabilidad de los métodos analíticos.

Mecanismo De Acción

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds, which include 3-hydroxy-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can be involved in various metabolic pathways, often undergoing reactions such as hydroxylation, methylation, and conjugation .

Pharmacokinetics

The lipophilicity and water solubility of the compound can influence its bioavailability .

Result of Action

It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and may affect the respiratory system .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-2-methylbenzoic Acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Safety and Hazards

3-Hydroxy-2-methylbenzoic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

3-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIERSGULWXEJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291103 | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603-80-5 | |

| Record name | 603-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

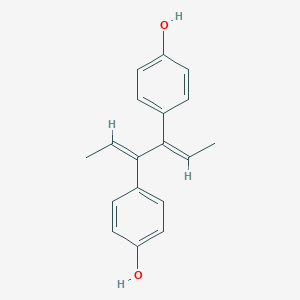

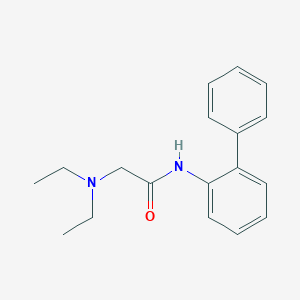

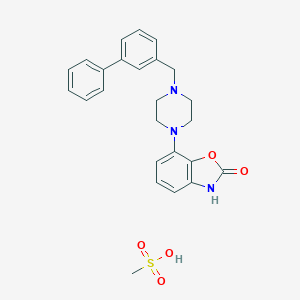

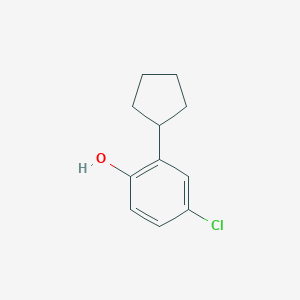

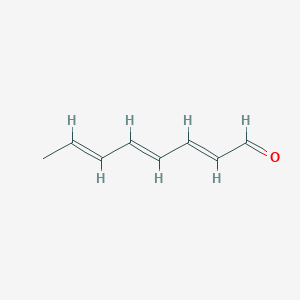

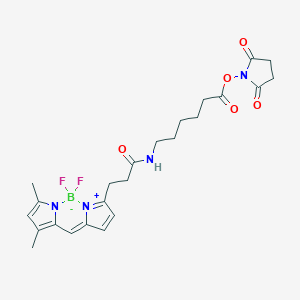

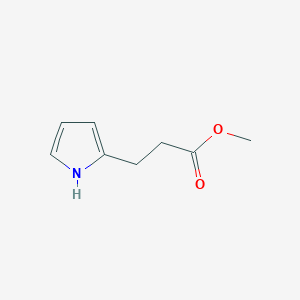

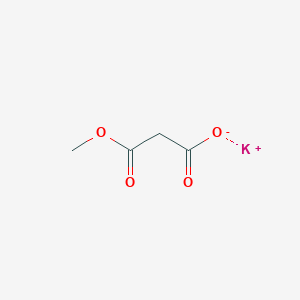

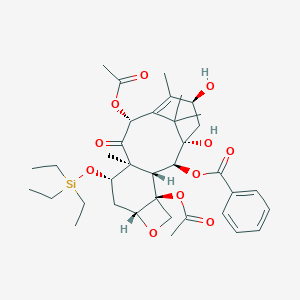

Synthesis routes and methods I

Procedure details

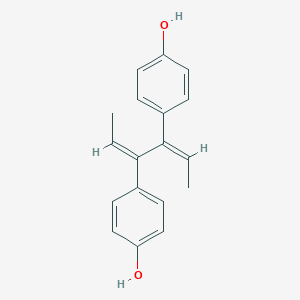

Synthesis routes and methods II

Procedure details

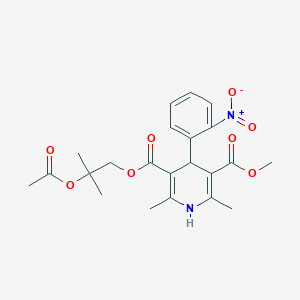

Synthesis routes and methods III

Procedure details

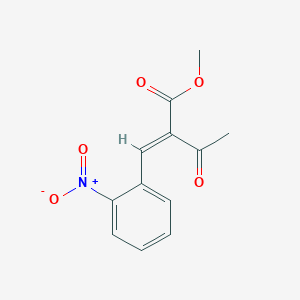

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 3-Hydroxy-2-methylbenzoic acid?

A1: 3-Hydroxy-2-methylbenzoic acid has been isolated from various natural sources, including the mangrove endophytic fungus SK5 found in the South China Sea [].

Q2: Has 3-Hydroxy-2-methylbenzoic acid demonstrated any biological activity?

A2: While 3-Hydroxy-2-methylbenzoic acid itself hasn't been extensively studied for its biological activity, research indicates its potential in this area. For example, it was identified as a potential biomarker for gamma-radiation exposure in mice, showing elevated levels in urine after a 3 Gy dose []. Additionally, it was found among other metabolites from the fungus Aspergillus sp. YN-3, some of which exhibited weak growth-inhibitory activity against the human leukemia cell line HL-60 [].

Q3: Are there any known methods for synthesizing 3-Hydroxy-2-methylbenzoic acid?

A3: Yes, one study describes the formation of 3-Hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave []. This suggests a potential synthetic route for this compound.

Q4: How is 3-Hydroxy-2-methylbenzoic acid being used in analytical chemistry?

A4: Research highlights the application of 3-Hydroxy-2-methylbenzoic acid as an impurity standard in pharmaceutical analysis. A study optimized a micellar electrokinetic chromatography method for the simultaneous determination of nelfinavir mesylate and its impurities, including 3-Hydroxy-2-methylbenzoic acid []. This method allows for efficient monitoring of the synthesis process, raw materials, and pharmaceutical formulations containing nelfinavir mesylate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

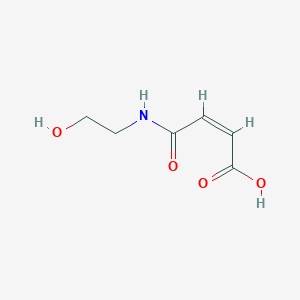

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)